3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
Description
Properties
IUPAC Name |
3-nitro-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7O3/c26-18(12-5-4-8-14(9-12)25(27)28)23-22-16-15-10-21-24(17(15)20-11-19-16)13-6-2-1-3-7-13/h1-11H,(H,23,26)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOYOLKWAEZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide typically involves the condensation of hydrazine derivatives with 1,3-difunctional electrophilic substrates. One common method includes the reaction of 4-arylidenethiazolidin-5-one derivatives with hydrazine or arylhydrazine under heating in ethanol or acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety, which is known for its biological activity. The presence of the nitro group enhances its reactivity and potential as a pharmaceutical agent. Understanding the chemical properties is crucial for exploring its applications.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have shown that compounds similar to 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives showed that the introduction of the nitro group significantly increased the cytotoxicity against MCF-7 breast cancer cells. The IC50 values were notably lower for compounds with the nitro substitution compared to their non-nitro counterparts.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Base Compound | 25 | MCF-7 |
| 3-nitro Derivative | 10 | MCF-7 |
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Biological Activity
3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article presents a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and various case studies demonstrating its efficacy against different cancer cell lines.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multiple steps that include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. Research indicates that modifications to the scaffold can significantly influence the compound's biological activity.
Synthetic Pathways
- Formation of Pyrazolo[3,4-d]pyrimidine : The initial step involves the reaction of phenylhydrazine with appropriate carbonyl compounds to form the pyrazolo[3,4-d]pyrimidine structure.
- Introduction of Nitro and Benzohydrazide Groups : Subsequent reactions introduce nitro and benzohydrazide functionalities, which are critical for enhancing biological activity.
Anticancer Activity
The compound has shown promising results in various studies focused on its anticancer properties:
- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:
- A549 (Lung Cancer) : IC50 = 2.24 µM compared to doxorubicin (IC50 = 9.20 µM).
- MCF-7 (Breast Cancer) : IC50 = 1.74 µM.
- PC-3 (Prostate Cancer) : Further studies are needed to establish specific IC50 values.
These findings suggest that the compound can induce apoptosis in cancer cells effectively, making it a potential candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinase Activity : Similar compounds within the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit Src kinase activity, which is implicated in cancer cell proliferation and survival .
- Induction of Apoptosis : Flow cytometric analysis indicated that the compound significantly induces apoptosis in A549 cells at low micromolar concentrations .
Case Study 1: Antitumor Efficacy
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted that modifications at specific positions on the scaffold could enhance antitumor activity. The compound was synthesized and tested against a panel of tumor cell lines, revealing that it could effectively inhibit cell proliferation .
Case Study 2: Structure-Activity Relationships
Research into the SAR of pyrazolo[3,4-d]pyrimidine derivatives indicated that the presence of nitro and hydrazide groups significantly contributes to their biological activity. The introduction of these groups was correlated with increased potency against various cancer cell lines .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound Name | Substituents | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide (Target) | 3-nitrobenzohydrazide, 1-phenyl | Not reported | Baseline structure for comparison |
| 3-nitro-N'-[(pyridin-4-yl)carbonyl]benzohydrazide | Pyridin-4-yl instead of phenylpyrazolo[3,4-d]pyrimidine | 286.07 | Replacement of pyrazolo-pyrimidine with pyridine |
| N′-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide | 4-methoxybenzohydrazide, 3-chloro-4-methylphenyl | 408.85 | Chloro and methyl substituents on phenyl ring |
| 4-methyl-N’-(3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-sulfonohydrazide | Sulfonohydrazide, 3,4-dimethylpyrimidine | Not reported | Sulfonamide group vs. benzohydrazide; additional methyl groups |
Key Observations :
- The target compound’s 3-nitrobenzohydrazide group distinguishes it from analogs with pyridine (e.g., ) or sulfonamide substituents (e.g., ).
- Substitutions on the phenyl ring (e.g., chloro, methyl, methoxy) influence solubility and target affinity. For instance, the 4-methoxy group in ’s compound may enhance membrane permeability .
Key Observations :
- Chlorination of the pyrazolo[3,4-d]pyrimidine core (as in ) is a critical step for introducing reactivity for further derivatization.
Key Observations :
- Metal complexes (e.g., Fe(III)) of related hydrazides show promise in enhancing bioavailability and target engagement .
Q & A
Basic: What are the key synthetic strategies for preparing 3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide and its derivatives?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Pyrazolo[3,4-d]pyrimidine core formation : Cyclization of 5-amino-pyrazole derivatives with formamide under reflux yields the pyrazolopyrimidine scaffold .
- Benzohydrazide coupling : Reacting 4-chloro-pyrazolopyrimidine intermediates with 3-nitrobenzohydrazide in dry acetonitrile or DMF, often using sodium acetate as a base .
- Optimization : Yields improve with prolonged reflux (e.g., 16 hours in DMF) and recrystallization from ethanol or acetonitrile .
Basic: How are structural features of this compound validated, and what analytical techniques are critical?
Key techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.6 ppm, NH signals at δ 9.8–11.6 ppm) .
- FT-IR : Identifies hydrazide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular ions (e.g., m/z 384 [M⁺] for derivatives) .
Advanced: What methodologies are employed to evaluate its biological activity, particularly in cancer research?
- Cytotoxicity assays : Compounds are tested against cancer cell lines (e.g., MCF-7, HCT-116) using triplicate viability assays normalized to controls (e.g., TNF, TRAIL) and analyzed via GraphPad Prism .
- Kinase inhibition : IC₅₀ values against targets like EGFR and FGFR are determined using enzymatic assays, with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability .
Advanced: What mechanistic insights explain its anti-cancer activity?
- Multi-target inhibition : Derivatives inhibit TRAP1 (a mitochondrial Hsp90 paralog), disrupting metabolic reprogramming and reducing reactive oxygen species (ROS) in cancer cells .
- Apoptosis induction : Hydrazide derivatives activate intrinsic pathways by upregulating caspase-3/9, as shown in flow cytometry assays .
Advanced: How do computational studies enhance understanding of its bioactivity?
- MD simulations : Root mean square fluctuation (RMSF) plots identify flexible protein regions during ligand binding, while radius of gyration (Rg) analyses assess complex compactness .
- Docking studies : Pyrazolopyrimidine scaffolds show high affinity for ATP-binding pockets of kinases (e.g., FGFR with ΔG = −9.2 kcal/mol) .
Advanced: What strategies address synthetic challenges, such as low yields or impurities?
- Solvent optimization : Using DMF over DCM improves solubility of intermediates .
- Catalyst selection : Anhydrous sodium acetate minimizes side reactions during acyl chloride couplings .
- Purification : Recrystallization from ethanol/acetonitrile removes unreacted starting materials .
Advanced: How does structure-activity relationship (SAR) guide derivative design?
- Nitro position : The 3-nitro group on benzohydrazide enhances electron-withdrawing effects, boosting kinase affinity .
- Piperazine substitutions : Adding 4-methoxyphenyl or p-tolyl groups to the piperazine ring improves metabolic stability and bioavailability .
Advanced: How does this compound compare to analogs in anti-inflammatory or antimicrobial contexts?
- Anti-inflammatory : Pyrazolopyrimidines with urea/thiourea side chains (e.g., compound 9a-d) show COX-2 inhibition (IC₅₀ = 2.1–4.3 μM) via ELISA .
- Antimicrobial : Cu²⁺/Ni²⁺ complexes of benzohydrazide derivatives exhibit broad-spectrum activity (MIC = 8–32 μg/mL) by disrupting membrane integrity .
Advanced: What approaches assess its stability and metabolic profile?
- Plasma stability : Incubation in human plasma (37°C, 24 hours) followed by LC-MS quantification shows >80% remaining for methylthio derivatives .
- Microsomal assays : Liver microsome studies identify cytochrome P450-mediated oxidation as a primary metabolic pathway .
Advanced: Can this scaffold be engineered for multi-target inhibition?
Yes, via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
